2-Phenethyl-5-hydroxychromone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

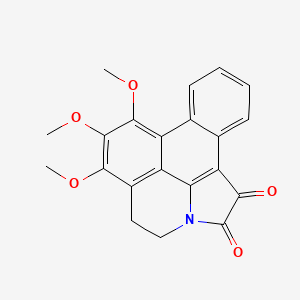

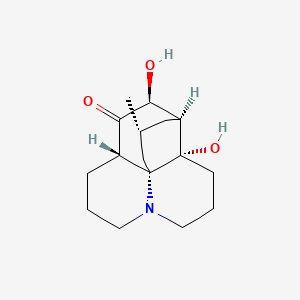

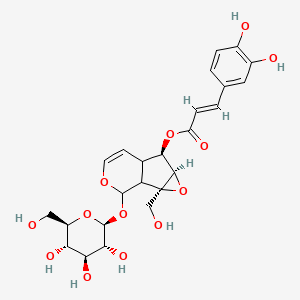

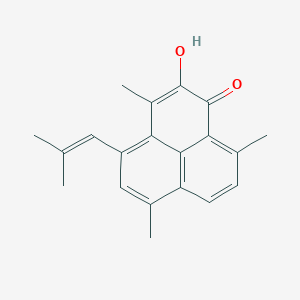

2-Phenethyl-5-hydroxychromone is a natural product found in Imperata cylindrica with data available.

Wissenschaftliche Forschungsanwendungen

Fluorescence Microscopy and Spectroscopy

2-Phenethyl-5-hydroxychromone derivatives are studied for their applications in fluorescence microscopy and spectroscopy. A study developed benzochromones, including variants of 3-hydroxychromones, showing improved sensitivity to the polarity of their environment. This makes them suitable for use in biological research and probe development, particularly for fluorescence microscopy using a 488 nm argon laser (Kyriukha et al., 2018).

Antitumor Properties

Research on phenylethylchromones, a group including 2-phenethyl-5-hydroxychromone, has shown significant antitumor and antiproliferative activities. For instance, studies have identified certain chromones with broad spectrum antiproliferative activity against various human tumor cell lines (Suzuki et al., 2016).

Endophytic Fungal Strain Research

The study of endophytic fungal strains, such as Botryosphaeria rhodina, has led to the isolation of 2-(2-phenylethyl)chromone analogues. These compounds, including 2-phenethyl-5-hydroxychromone, are being researched for their potential in producing characteristic components of agarwood (Zhang et al., 2017).

Iron Binding and Antioxidant Activity

Studies on the iron binding properties of 3-hydroxychromone and 5-hydroxychromone, which are closely related to 2-phenethyl-5-hydroxychromone, have revealed their potential antioxidant activities. These studies focus on the prevention of iron-mediated DNA damage and the kinetics of Fe(II) oxidation (Verdan et al., 2011).

Hydrogen Bonding Studies

Investigations into the intramolecular and intermolecular hydrogen bonding of 3-hydroxy- and 5-hydroxychromone provide insights that could be applicable to understanding the properties of 2-phenethyl-5-hydroxychromone (Binbuga et al., 2008).

Neuroprotective Activity

2-Phenethyl-5-hydroxychromone derivatives have shown significant neuroprotective activity, especially against glutamate-induced neurotoxicity in rat cortical cell cultures (Yoon et al., 2006).

Solvent Polarity Probing

These chromones have been used to study solvent polarity, with significant changes in their fluorescence spectra observed in response to solvent perturbations. This is particularly useful for ratiometric polarity probing in analytical chemistry and biophysics (Klymchenko et al., 2003).

Anti-inflammatory Applications

2-Phenethyl-5-hydroxychromone derivatives from agarwood of Aquilaria sinensis have shown anti-inflammatory activities, particularly in inhibiting nitric oxide release in cell studies (Yu et al., 2020).

Antioxidant and Antimicrobial Activities

3-Hydroxy chromone derivatives, closely related to 2-phenethyl-5-hydroxychromone, have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activities. These activities are attributed to the presence of phenolic hydroxyl groups, 4-oxo groups, and 2,3-double bonds (Kamble & Wadher, 2018).

Eigenschaften

CAS-Nummer |

877673-99-9 |

|---|---|

Produktname |

2-Phenethyl-5-hydroxychromone |

Molekularformel |

C17H14O3 |

Molekulargewicht |

266.29 g/mol |

IUPAC-Name |

5-hydroxy-2-(2-phenylethyl)chromen-4-one |

InChI |

InChI=1S/C17H14O3/c18-14-7-4-8-16-17(14)15(19)11-13(20-16)10-9-12-5-2-1-3-6-12/h1-8,11,18H,9-10H2 |

InChI-Schlüssel |

OLLHYYCQHNBTQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC=C3O2)O |

Kanonische SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC=C3O2)O |

Synonyme |

5-hydroxy-2-(2-phenylethyl)chromone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

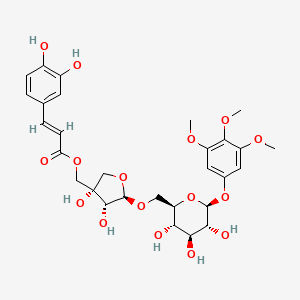

![Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]](/img/structure/B1248521.png)

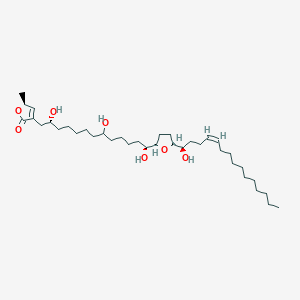

![(2S,3R,4S,5S)-2-[[(3R,4S,4aR,6aS,6bR,9S,10S,12aR,14bS)-3,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4-yl]oxy]oxane-3,4,5-triol](/img/structure/B1248528.png)